molecular formula C7H17Cl2N3O B1461647 N-methyl-2-piperazin-1-ylacetamide CAS No. 39890-41-0

N-methyl-2-piperazin-1-ylacetamide

Cat. No.: B1461647
CAS No.: 39890-41-0
M. Wt: 230.13 g/mol
InChI Key: PCAYBFINZCOBFV-UHFFFAOYSA-N
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Description

N-methyl-2-piperazin-1-ylacetamide is a synthetic compound with the molecular formula C7H15N3O. It has garnered interest in various fields of research and industry due to its unique physical, chemical, and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-methyl-2-piperazin-1-ylacetamide can be synthesized through several methods. One common approach involves the reaction of N-methylpiperazine with chloroacetyl chloride under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane, with the presence of a base like triethylamine to neutralize the hydrochloric acid byproduct. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, reducing the risk of side reactions and improving overall efficiency .

Chemical Reactions Analysis

Types of Reactions

N-methyl-2-piperazin-1-ylacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxide derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of N-methyl-2-piperazin-1-ylmethanol.

    Substitution: this compound can undergo nucleophilic substitution reactions with halogenated compounds, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated compounds in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: N-oxide derivatives.

    Reduction: N-methyl-2-piperazin-1-ylmethanol.

    Substitution: Various substituted derivatives depending on the halogenated compound used.

Scientific Research Applications

Chemical Synthesis

1. Intermediate in Organic Synthesis
NM2P serves as an important intermediate in the synthesis of more complex organic molecules. It is utilized in the production of various derivatives that exhibit significant biological activities. The compound can undergo several chemical reactions, including oxidation, reduction, and nucleophilic substitution, making it a valuable building block in organic chemistry.

2. Synthetic Routes
The synthesis of NM2P typically involves the reaction of N-methylpiperazine with chloroacetyl chloride under controlled conditions. This reaction is often conducted in organic solvents such as dichloromethane, utilizing bases like triethylamine to neutralize byproducts. The resultant product can be purified through recrystallization or chromatography.

Biological Applications

1. Antimicrobial and Antiviral Properties
Research indicates that NM2P exhibits potential antimicrobial and antiviral activities. Studies have shown that it can inhibit bacterial cell wall synthesis, which contributes to its effectiveness against certain pathogens. Its mechanism of action involves binding to specific enzymes and receptors, modulating their activity to exert biological effects .

2. Pharmaceutical Development
Ongoing research explores NM2P's potential as a pharmaceutical agent for treating various diseases. Its structural characteristics suggest that it may interact with multiple biological targets, making it a candidate for drug development aimed at conditions such as infections and cancers .

Industrial Applications

1. Specialty Chemicals Production
NM2P is employed in the production of specialty chemicals and as a precursor for synthesizing polymers and advanced materials. Its unique properties allow for the development of novel compounds with tailored functionalities for industrial applications .

2. Forensic Applications
Recent studies have highlighted NM2P's utility in forensic science, particularly in fingerprint detection methods. Compounds derived from NM2P have shown promise in enhancing the visibility of latent fingerprints on various surfaces .

Case Studies

1. Antimicrobial Activity Study
A study evaluated NM2P's antimicrobial properties against various bacterial strains using agar well diffusion methods. The results indicated significant zones of inhibition, suggesting its potential as an effective antimicrobial agent .

2. Fingerprint Detection Research
In forensic applications, derivatives of NM2P were synthesized and tested for their ability to detect latent fingerprints. The findings revealed that these compounds could effectively enhance fingerprint visibility on different surfaces, demonstrating their practical application in forensic science .

Mechanism of Action

The mechanism of action of N-methyl-2-piperazin-1-ylacetamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

Similar Compounds

    N-methylpiperazine: A precursor in the synthesis of N-methyl-2-piperazin-1-ylacetamide.

    2-piperazin-1-ylacetamide: A structurally similar compound with different substitution patterns.

    N-methyl-2-piperazin-1-ylmethanol: A reduction product of this compound.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct physical and chemical properties.

Biological Activity

N-Methyl-2-piperazin-1-ylacetamide is a compound of significant interest in medicinal chemistry, particularly due to its diverse biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound features a piperazine ring, which is known for its versatility in biological applications. The presence of both the piperazine and acetamide moieties contributes to its pharmacological profile. The compound's molecular formula is C₇H₁₄N₂O, and it has been synthesized and characterized for various biological evaluations .

Antimicrobial Activity

Research indicates that derivatives of piperazine, including this compound, exhibit notable antimicrobial properties. A study involving a series of piperazine derivatives demonstrated significant antibacterial and antifungal activities against various strains. For instance, certain derivatives showed comparable efficacy to standard antimicrobial agents such as ciprofloxacin and fluconazole .

Table 1: Antimicrobial Activity of Piperazine Derivatives

CompoundActivity TypeMinimum Inhibitory Concentration (MIC)
This compoundAntibacterial32 µg/mL
Derivative AAntifungal16 µg/mL
Derivative BAntibacterial8 µg/mL

Anticancer Properties

This compound has also been investigated for its anticancer potential. A study highlighted that piperazine-based compounds could sensitize colon cancer cells to apoptosis induced by tumor necrosis factor (TNF). The mechanism involves modulation of microtubule dynamics, leading to mitotic arrest in cancer cells .

Case Study: Sensitization of Colon Cancer Cells

In vitro assays revealed that the compound induced significant apoptosis in HT29 colon cancer cells with an effective dose (ED50) of approximately 115 nM. The compound's ability to enhance TNF-induced apoptosis suggests its potential as a therapeutic agent in cancer treatment .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Variations in substituents on the piperazine ring and the acetamide group have been shown to influence potency and selectivity.

Table 2: SAR Analysis of Piperazine Derivatives

Substituent PositionSubstituent TypeEffect on Activity
R1Alkyl groupIncreased lipophilicity and potency
R2HalogenEnhanced antibacterial activity
R3Aromatic ringImproved anticancer effects

Molecular Docking Studies

Molecular docking studies have provided insights into the binding interactions between this compound and target proteins. These studies indicate that the compound can effectively bind to active sites similar to established drugs, suggesting a favorable pharmacokinetic profile .

Properties

IUPAC Name

N-methyl-2-piperazin-1-ylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N3O/c1-8-7(11)6-10-4-2-9-3-5-10/h9H,2-6H2,1H3,(H,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOTHHBNFPDRYCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CN1CCNCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10406998
Record name N-methyl-2-piperazin-1-ylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10406998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39890-41-0
Record name N-methyl-2-piperazin-1-ylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10406998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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